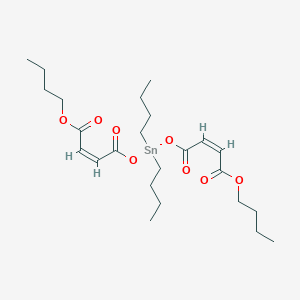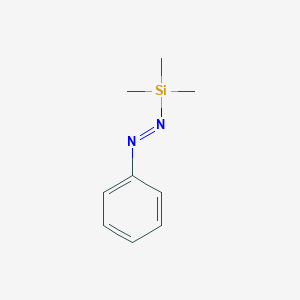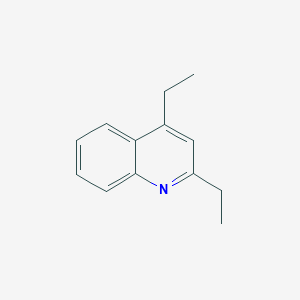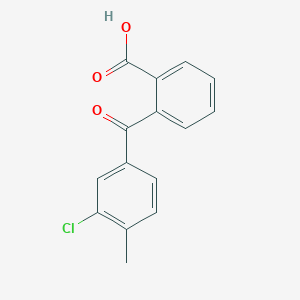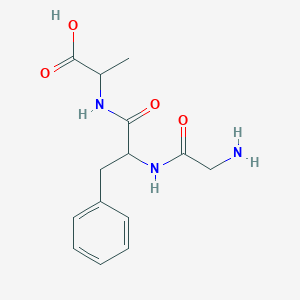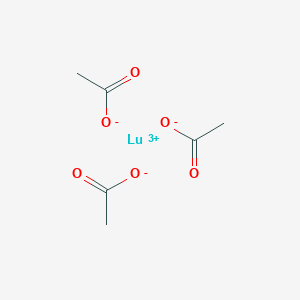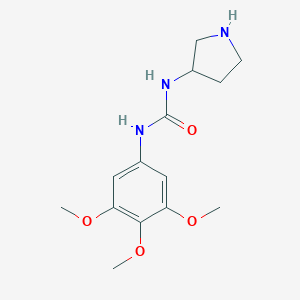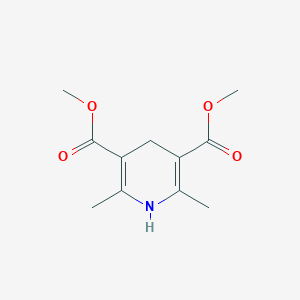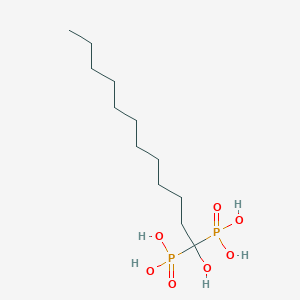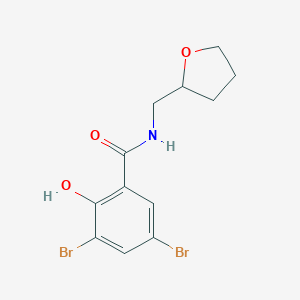
S-(4-Nitrophenyl) diethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Nitrophenyl) diethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as para-nitrophenyl ethylcarbamothioate or EPN and belongs to the class of organophosphorus compounds. It has been used as a model compound for studying the mechanism of action of organophosphorus compounds and their effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of S-(4-Nitrophenyl) diethylcarbamothioate involves the formation of a covalent bond between the thiol group of the compound and the serine residue at the active site of acetylcholinesterase. This covalent bond is irreversible and leads to the inactivation of the enzyme. The inhibition of acetylcholinesterase can have profound effects on the nervous system, leading to muscle paralysis, convulsions, and even death.
Effets Biochimiques Et Physiologiques
S-(4-Nitrophenyl) diethylcarbamothioate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, it can also inhibit other enzymes such as butyrylcholinesterase, carboxylesterase, and paraoxonase. It can also affect the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using S-(4-Nitrophenyl) diethylcarbamothioate in lab experiments include its high potency and specificity as an acetylcholinesterase inhibitor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, its toxicity and potential for environmental contamination are significant limitations that need to be considered when working with this compound.
Orientations Futures
There are several future directions for research on S-(4-Nitrophenyl) diethylcarbamothioate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for use in the treatment of neurological disorders such as Alzheimer's disease. Another area of research is the use of EPN as a tool compound for studying the effects of organophosphorus compounds on other enzymes and biochemical processes. Finally, the environmental impact of EPN and other organophosphorus compounds needs to be further studied to develop strategies for their safe disposal and management.
Méthodes De Synthèse
S-(4-Nitrophenyl) diethylcarbamothioate can be synthesized by reacting diethylamine with para-nitrophenyl chlorothioformate. The reaction takes place in the presence of a base such as triethylamine and results in the formation of the desired product. The yield of the reaction can be improved by using appropriate solvents and optimizing the reaction conditions.
Applications De Recherche Scientifique
S-(4-Nitrophenyl) diethylcarbamothioate has been widely used as a tool compound for studying the mechanism of action of organophosphorus compounds. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, EPN can cause a buildup of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Propriétés
Numéro CAS |
19290-47-2 |
|---|---|
Nom du produit |
S-(4-Nitrophenyl) diethylcarbamothioate |
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
S-(4-nitrophenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C11H14N2O3S/c1-3-12(4-2)11(14)17-10-7-5-9(6-8-10)13(15)16/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VERWNCMJAPQFRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Synonymes |
DIETHYL-THIOCARBAMIC ACID S-(4-NITRO-PHENYL) ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



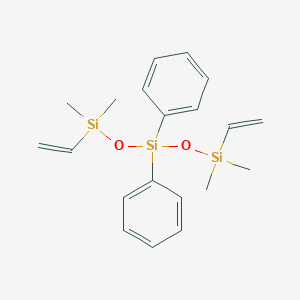
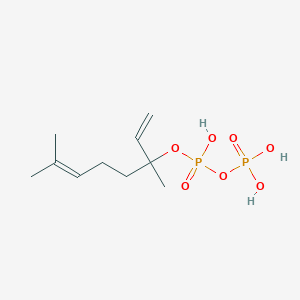
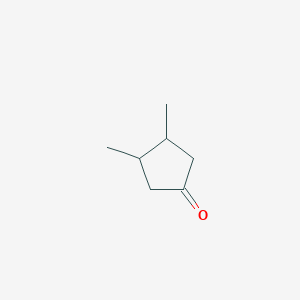
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
